4-(4-Chlorophenoxy)benzylamine
Overview
Description
4-(4-Chlorophenoxy)benzylamine is an organic compound with the molecular formula C13H12ClNO It consists of a benzylamine moiety substituted with a 4-chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenoxy)benzylamine typically involves the reaction of 4-chlorophenol with benzylamine. One common method includes the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the phenoxide ion formed from 4-chlorophenol attacks the benzylamine, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and optimizing yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenoxy)benzylamine undergoes several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions on the aromatic rings can introduce various functional groups.
Scientific Research Applications
4-(4-Chlorophenoxy)benzylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenoxy)benzylamine involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit the activity of 17β-Hydroxysteroid dehydrogenase type 3, an enzyme involved in testosterone biosynthesis . This inhibition occurs through binding to the active site of the enzyme, preventing substrate access and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)benzylamine: Similar in structure but with the phenoxy group attached at a different position on the benzylamine moiety.
4-(4-Methylphenoxy)benzylamine: Similar structure with a methyl group instead of a chlorine atom.
Uniqueness
4-(4-Chlorophenoxy)benzylamine is unique due to the presence of the 4-chlorophenoxy group, which imparts specific electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it distinct from other benzylamine derivatives.
Properties
IUPAC Name |
[4-(4-chlorophenoxy)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8H,9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIRKDAXQIVVNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)OC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404512 | |
Record name | 4-(4-chlorophenoxy)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
774525-83-6 | |
Record name | 4-(4-chlorophenoxy)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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